3-Azabicyclo[4.2.1]nonane hydrochloride
Description
3-Azabicyclo[4.2.1]nonane hydrochloride (CAS 2137767-32-7) is a bicyclic amine hydrochloride salt characterized by a nitrogen atom embedded in a bridged bicyclo[4.2.1]nonane scaffold. This structure imposes significant conformational rigidity, making it valuable in medicinal chemistry for designing receptor-targeted molecules. It serves as a key intermediate in synthesizing pharmacologically active compounds, particularly those targeting the central nervous system (CNS) . The compound is commercially available as a building block for drug discovery, with applications in developing nicotinic acetylcholine receptor (nAChR) modulators and other alkaloid-inspired therapeutics .
Properties
IUPAC Name |
3-azabicyclo[4.2.1]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8-5-7(1)3-4-9-6-8;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSNDVQPOOVSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.2.1]nonane hydrochloride typically involves cyclization reactions starting from linear precursors. One common method is the intramolecular cyclization of amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of 3-Azabicyclo[4.2.1]nonane hydrochloride may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[4.2.1]nonane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Azabicyclo[4.2.1]nonane hydrochloride serves as a valuable scaffold for designing novel drug candidates. Its derivatives have shown promise as enzyme inhibitors, particularly in the context of inflammatory diseases. For instance, research indicates that compounds based on this scaffold can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammation by preserving palmitoylethanolamide levels.
The compound's interaction with biological targets has been extensively studied:
- Enzyme Inhibition : It has been identified as a potential inhibitor of NAAA, with some derivatives showing low nanomolar IC values, indicating strong inhibitory potency.
- Receptor Interactions : The unique nitrogen-containing bicyclic structure allows for specific binding to receptors, enhancing its therapeutic potential.
Organic Synthesis
The structural properties of 3-azabicyclo[4.2.1]nonane hydrochloride make it an attractive intermediate in the synthesis of complex organic molecules:
- Total Synthesis Applications : It has been utilized in the total synthesis of various natural products and pharmaceuticals due to its versatile reactivity and ability to form multiple bonds .
- Catalysis : Modified derivatives have been explored for use in asymmetric catalysis, showcasing their utility beyond simple drug development .
Case Studies and Research Findings
Several studies highlight the applications of 3-azabicyclo[4.2.1]nonane hydrochloride:
-
NAAA Inhibitors : A study demonstrated that derivatives based on this compound can inhibit NAAA effectively, providing insights into their mechanism of action through molecular docking studies .
Compound IC (μM) Mechanism ARN19689 0.042 Non-covalent - Structural Modifications : Research has shown that modifying the azabicyclic core can enhance pharmacokinetic properties, leading to more effective therapeutic agents against inflammatory conditions .
- Synthetic Pathways : Another study detailed synthetic pathways involving this compound for generating complex bicyclic systems that could serve as precursors for drug development .
Mechanism of Action
The mechanism by which 3-Azabicyclo[4.2.1]nonane hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Structural Comparisons
The bicyclic framework of 3-azabicyclo[4.2.1]nonane hydrochloride distinguishes it from related azabicyclic compounds. Key structural analogs include:
Key Structural Insights :
- Ring Size and Rigidity : The [4.2.1] system provides a larger, more strained ring compared to [3.3.1] or [3.2.2], altering binding pocket compatibility in receptors .
- Functionalization : Derivatives with ketones (e.g., CAS 90154-82-8) or carboxylic acids (e.g., CAS 2703779-52-4) enable diverse pharmacological targeting compared to the parent amine .
Key Findings :
Biological Activity
3-Azabicyclo[4.2.1]nonane hydrochloride, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
3-Azabicyclo[4.2.1]nonane hydrochloride features a bicyclic framework that incorporates nitrogen, which is pivotal for its interaction with biological targets. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological assays and synthetic applications.
Structural Features:
- Bicyclic Framework: The unique arrangement allows for specific interactions with enzymes and receptors.
- Hydrochloride Salt: Improves solubility and stability in biological systems.
Biological Activity Overview
The biological activity of 3-azabicyclo[4.2.1]nonane hydrochloride has been explored through various studies, revealing significant antimicrobial, antioxidant, and potential antiprotozoal properties.
Antimicrobial Activity
Research indicates that 3-azabicyclo[4.2.1]nonane hydrochloride exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Key Findings:
- Effective against Gram-positive and Gram-negative bacteria.
- Potential applications in developing new antibiotics due to rising antibiotic resistance.
Antioxidant Properties
The compound has shown promise in mitigating oxidative stress within biological systems. Its antioxidant activity is believed to stem from its ability to scavenge free radicals and inhibit lipid peroxidation.
Mechanism:
- Interaction with reactive oxygen species (ROS) leading to reduced cellular damage.
The mechanisms through which 3-azabicyclo[4.2.1]nonane hydrochloride exerts its effects involve interactions with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes critical for microbial survival.
- Receptor Binding: It may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and muscle contraction .
Synthesis and Research Applications
The synthesis of 3-azabicyclo[4.2.1]nonane hydrochloride typically involves cycloaddition reactions or nucleophilic substitutions that leverage its unique bicyclic structure.
Synthesis Pathways:
- Catalytic cycloaddition reactions using cobalt(I) catalysts have been reported to yield high purity compounds .
Summary of Applications
The compound's unique structural features make it a valuable building block in medicinal chemistry:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
